Icariin

Oncology Natural Product Screening Flavonoid Cytotoxicity

Select Icariin for its intact glycosidic structure, crucial for applications where its metabolites (icaritin, icariside II) are unsuitable. This prodrug demonstrates superior cytotoxicity in specific cancer lines and acts as a selective UGT1A3 inhibitor for targeted drug-interaction assays. Its non-estrogenic profile makes it the appropriate tool for cardiovascular or metabolic research, avoiding estrogen receptor-mediated confounds. Choose the parent compound to accurately model prodrug conversion and establish foundational SAR.

Molecular Formula C33H40O15
Molecular Weight 676.7 g/mol
CAS No. 489-32-7
Cat. No. B1674258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcariin
CAS489-32-7
Synonyms3-((6-Deoxymannopyranosyl)oxy)-7-(glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one;  Icariin; 
Molecular FormulaC33H40O15
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O
InChIInChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32-,33+/m0/s1
InChIKeyTZJALUIVHRYQQB-XLRXWWTNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Icariin (CAS 489-32-7) Procurement Guide: Sourcing the Predominant Flavonoid Glycoside from Epimedium


Icariin is a prenylated flavonol glycoside and the principal bioactive constituent of Epimedium species (Herba Epimedii), traditionally used in herbal formulations [1]. It is widely recognized as a cGMP-specific phosphodiesterase-5 (PDE5) inhibitor with an IC50 of 432 nM, demonstrating a 167-fold selectivity for PDE5 over PDE4 [2][3]. Beyond PDE5 inhibition, icariin also acts as a PPARα activator and has been extensively studied for its effects on bone metabolism, cardiovascular health, and neuroprotection [4][5].

Icariin (CAS 489-32-7) vs. Its Metabolites: Why Equimolar Replacement Is Not a Viable Procurement Strategy


A scientific or industrial user cannot simply interchange icariin with its structurally related metabolites (e.g., icaritin, icariside II) or other in-class flavonoids. The distinct glycosylation pattern of icariin dictates its unique pharmacokinetic profile, target selectivity, and biological function. Specifically, icariin acts as an early-phase prodrug that is metabolized in vivo to aglycones and secondary glycosides, each exhibiting a divergent spectrum of activity [1]. Critically, icariin itself demonstrates superior cytotoxic activity against certain cancer cell lines compared to its deglycosylated derivatives, indicating that its intact glycosidic structure is essential for specific anti-proliferative effects [2]. Furthermore, icariin and its metabolites possess distinct, non-overlapping UGT enzyme inhibition profiles, which translate to vastly different risks for drug-drug interactions [3]. Therefore, selecting icariin versus its metabolites must be driven by the specific experimental or formulation context, as the following quantitative evidence will demonstrate.

Icariin (CAS 489-32-7) Evidence Guide: Quantifiable Differentiation from Metabolites and Analogs


Superior In Vitro Cytotoxicity: Icariin (CAS 489-32-7) vs. Icaritin and Icariside II in Cancer Cell Lines

In a direct comparative study evaluating multidrug resistance reversal and cytotoxicity, icariin was found to be the most potent compound among a panel of analogs against several human cancer cell lines. This indicates that the glycosylation of icariin is critical for its cytotoxic activity in this context [1].

Oncology Natural Product Screening Flavonoid Cytotoxicity

Unique PDE5 Isoform Selectivity: Icariin (CAS 489-32-7) vs. Other PDE Inhibitors

Icariin demonstrates a high degree of selectivity for PDE5 over PDE4. Its potency and selectivity profile are key differentiating factors when compared to non-selective PDE inhibitors [1][2].

Phosphodiesterase Inhibition Erectile Dysfunction Research Cardiovascular Pharmacology

Divergent UGT Inhibition Profiles: Implications for Icariin (CAS 489-32-7) Drug-Drug Interaction Risk Assessment

Icariin exhibits a distinct inhibition profile against UDP-glucuronosyltransferase (UGT) enzymes compared to its metabolites, icariside II and icaritin. This divergence has critical implications for predicting potential drug-drug interactions [1].

Drug Metabolism Pharmacokinetics Drug-Drug Interaction Screening

Lack of Direct Estrogenicity: Icariin (CAS 489-32-7) vs. Its Metabolites Icaritin and Desmethylicaritin

In a study evaluating estrogenic activity, the parent compound icariin failed to stimulate MCF-7 breast cancer cell proliferation, whereas its metabolites icaritin and desmethylicaritin significantly increased cell growth [1].

Endocrinology Hormone Receptor Biology Cell Proliferation Assays

Differential Kinetics in Rat Pharmacokinetic Studies: Icariin (CAS 489-32-7) vs. Icariside II

Following oral administration in rats, icariin and its metabolite icariside II display different pharmacokinetic profiles. This comparative study underscores the importance of compound selection based on the desired time-course of exposure [1].

Pharmacokinetics Drug Delivery Bioavailability

Suboptimal in Bone Remodeling: Icariin (CAS 489-32-7) vs. Icaritin for Osteoblast Differentiation

A direct comparison of icariin with its deglycosylated metabolites revealed that icaritin is significantly more potent at enhancing osteoblast differentiation and proliferation. This finding positions icariin as a less potent prodrug for direct bone anabolic applications [1].

Osteoporosis Bone Biology Osteoblast Proliferation

Icariin (CAS 489-32-7) Best-Fit Applications: Evidence-Based Scenarios for Selection and Procurement


As a Prodrug for Investigating In Vivo Metabolism and Delayed-Effect Studies

The pharmacokinetic evidence showing icariin's conversion to metabolites like icaritin and icariside II with distinct temporal profiles (e.g., a late-phase peak for icaritin at 8h) makes icariin the ideal starting material for studies designed to model prodrug conversion and assess the prolonged biological effects of its active metabolites [1]. This is in contrast to administering the metabolites directly, which would bypass this crucial metabolic step and alter the observed pharmacodynamics.

As a Non-Estrogenic PDE5 Inhibitor and PPARα Activator for Cardiovascular or Metabolic Research

Given its demonstrated lack of direct estrogenic activity on MCF-7 cells [2], its potent and selective inhibition of PDE5 (IC50 432 nM), and its ability to activate PPARα [3], icariin is uniquely suited as a tool compound for cardiovascular or metabolic studies where confounding estrogen receptor-mediated effects must be avoided. This is a key advantage over using its estrogenic metabolites, icaritin and desmethylicaritin, for these applications.

As a Glycosylated Flavonoid Scaffold for Studying Structure-Activity Relationships in Cytotoxicity

The finding that icariin is the most active cytotoxic agent among a panel of derivatives in specific cancer cell lines [4] validates its use as a foundational scaffold for structure-activity relationship (SAR) studies. Researchers investigating the role of flavonoid glycosylation in anti-cancer activity would specifically procure icariin to serve as the parent compound for further synthetic modification and comparative analysis against its deglycosylated analogs.

As a Positive Control for UGT1A3-Mediated Drug Interaction Screening

Based on its distinct UGT inhibition profile, where it acts as a potent inhibitor of UGT1A3 but not the broader panel of UGTs affected by its metabolites [5], icariin is the preferred positive control compound for in vitro ADME assays designed to screen for UGT1A3-specific drug-drug interaction liabilities, offering a more targeted and interpretable signal than its less selective metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icariin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.